Methyl 2,6-dimethylisonicotinate Methyl 2,6-dimethylisonicotinate
Brand Name: Vulcanchem
CAS No.: 142896-15-9
VCID: VC21279480
InChI: InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h4-5H,1-3H3
SMILES: CC1=CC(=CC(=N1)C)C(=O)OC
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Methyl 2,6-dimethylisonicotinate

CAS No.: 142896-15-9

Cat. No.: VC21279480

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,6-dimethylisonicotinate - 142896-15-9

Specification

CAS No. 142896-15-9
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name methyl 2,6-dimethylpyridine-4-carboxylate
Standard InChI InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)5-7(2)10-6/h4-5H,1-3H3
Standard InChI Key MLDMYLXCMZTSHX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C)C(=O)OC
Canonical SMILES CC1=CC(=CC(=N1)C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2,6-dimethylisonicotinate, also known as methyl 2,6-dimethylpyridine-4-carboxylate, is an organic compound with the molecular formula C₉H₁₁NO₂ . The compound is characterized by its heterocyclic structure featuring a pyridine ring as the core element. The systematic positioning of functional groups around this core contributes to its unique chemical behavior and application potential in various scientific domains.

Nomenclature and Identification

The compound is registered under CAS number 142896-15-9 and has several synonyms in chemical literature . The diverse nomenclature reflects the compound's structure from different chemical perspectives:

  • 4-Pyridinecarboxylic acid, 2,6-dimethyl-, methyl ester

  • 2,6-Dimethyl-isonicotinsaeure-methylester

  • 2,6-dimethyl-isonicotinic acid methyl ester

  • 2,6-Dimethylpyridine-4-carboxylic acid methyl ester

  • 2,6-Dimethyl-4-(methoxycarbonyl)pyridine

This variety of names facilitates identification across different chemical databases and research publications, enhancing accessibility for scientific investigation.

Molecular Structure and Bonding

The molecular structure of methyl 2,6-dimethylisonicotinate features a planar pyridine ring with nitrogen at position 1, methyl groups at positions 2 and 6, and a methyl ester group (–COOCH₃) at position 4. This arrangement creates a well-balanced electron distribution across the molecule, influencing its reactivity patterns and binding properties in chemical reactions. The presence of the pyridine nitrogen contributes to both basic character and potential for hydrogen bonding interactions.

Physical and Chemical Properties

Methyl 2,6-dimethylisonicotinate exhibits distinctive physical and chemical characteristics that determine its behavior in various environments and reaction conditions. Understanding these properties is essential for predicting its performance in chemical synthesis and potential applications.

Physical Properties

The compound exists as a stable organic substance with defined physical parameters as outlined in Table 1 below:

Table 1: Physical Properties of Methyl 2,6-dimethylisonicotinate

PropertyValueUncertainty
Molecular Weight165.189 g/mol-
Density1.1 g/cm³±0.1 g/cm³
Boiling Point238.1 °C (at 760 mmHg)±35.0 °C
Flash Point97.8 °C±25.9 °C
Exact Mass165.078979-
Polar Surface Area (PSA)39.19000-
LogP1.80-
Vapour Pressure0.0 mmHg (at 25°C)±0.5 mmHg
Index of Refraction1.510-

These physical properties demonstrate that methyl 2,6-dimethylisonicotinate is a moderately polar compound with limited water solubility as indicated by its LogP value of 1.80 . The moderate boiling point suggests strong intermolecular forces, likely due to dipole-dipole interactions and possible π-stacking between pyridine rings.

Chemical Reactivity

The chemical behavior of methyl 2,6-dimethylisonicotinate is primarily determined by the functional groups present in its structure:

  • The pyridine nitrogen can participate in acid-base reactions, serving as a weak base.

  • The methyl ester group is susceptible to nucleophilic attack, enabling reactions such as hydrolysis, transesterification, and aminolysis.

  • The methyl groups at positions 2 and 6 can undergo oxidation reactions under appropriate conditions.

  • The aromatic pyridine ring can participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene due to the electron-withdrawing effect of the nitrogen atom.

These reactivity patterns make methyl 2,6-dimethylisonicotinate a versatile building block in organic synthesis, particularly for developing more complex heterocyclic compounds.

Synthesis Methods and Production

Industrial Production Considerations

From an industrial perspective, the production of methyl 2,6-dimethylisonicotinate would likely involve considerations of:

  • Scalability of synthetic routes

  • Cost-effectiveness of starting materials

  • Environmental impact of reagents and waste products

  • Process safety concerns related to handling conditions

The compound falls under HS Code 2933399090, which classifies it as a compound containing an unfused pyridine ring in its structure . This classification has implications for international trade, with associated tariff rates: VAT of 17.0%, tax rebate rate of 13.0%, MFN tariff of 6.5%, and general tariff of 20.0% .

Applications in Research and Industry

Pharmaceutical Applications

Methyl 2,6-dimethylisonicotinate has potential applications in pharmaceutical research and development. Its structural features make it a candidate for:

  • Serving as a building block for more complex bioactive molecules

  • Functioning as an intermediate in the synthesis of drug candidates

  • Contributing to structure-activity relationship studies for drug discovery

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Isonicotinate Derivatives

Comparing methyl 2,6-dimethylisonicotinate with structurally related compounds provides insights into how small structural modifications affect physical properties and potential applications. Table 2 presents a comparison of selected properties:

Table 2: Comparative Analysis of Methyl 2,6-dimethylisonicotinate and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceNotable Property Difference
Methyl 2,6-dimethylisonicotinateC₉H₁₁NO₂165.189Reference compoundLogP: 1.80
Methyl 2-amino-6-methylisonicotinateC₈H₁₀N₂O₂~166Amino group instead of methyl at position 2Increased hydrogen bonding capacity
Methyl 2-(4-chlorophenyl)isonicotinateC₁₃H₁₀ClNO₂~2474-chlorophenyl group instead of methyl at position 2Increased lipophilicity

This comparison reveals how structural modifications alter the physicochemical profile of these compounds, potentially affecting their suitability for different applications. The replacement of a methyl group with an amino group, for instance, would significantly increase hydrogen bonding capacity, potentially enhancing water solubility and changing binding characteristics with biological targets.

Structure Influence on Chemical Behavior

The positioning of substituents on the pyridine ring of methyl 2,6-dimethylisonicotinate has significant implications for its chemical behavior:

  • The methyl groups at positions 2 and 6 create steric hindrance around the pyridine nitrogen, potentially reducing its basicity and nucleophilicity.

  • These methyl groups also contribute electron density to the aromatic system through an inductive effect.

  • The methyl ester at position 4 introduces an electron-withdrawing group that can affect the electron distribution across the entire π-system.

These structural features collectively determine the reactivity patterns observed in various chemical transformations, making methyl 2,6-dimethylisonicotinate distinctly different from its isomers or analogs with different substitution patterns.

Analytical Methods and Characterization

Spectroscopic Identification

Several analytical techniques are appropriate for characterizing methyl 2,6-dimethylisonicotinate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR would provide valuable structural information, with characteristic signals for the methyl groups, aromatic protons, and methyl ester functionality.

  • Infrared (IR) spectroscopy: Expected to show characteristic absorption bands for C=O stretching (approximately 1720-1740 cm⁻¹), C=N stretching, and C-H stretching modes.

  • Mass spectrometry: Would display a molecular ion peak at m/z 165, corresponding to the exact mass of 165.078979 .

These spectroscopic methods, combined with chromatographic techniques, enable definitive identification and purity assessment of methyl 2,6-dimethylisonicotinate in research and quality control contexts.

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